molecular formula C10H11BrN2O B2478314 8-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 1936183-27-5

8-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one

Numéro de catalogue B2478314
Numéro CAS: 1936183-27-5
Poids moléculaire: 255.115
Clé InChI: JOQJJVYASCKDPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one, also referred to as 8-bromo-4,4-dimethyl-3,4-dihydro-2H-quinazolin-1-one, is a synthetic quinazoline derivative that has a wide range of applications in scientific research. This compound has been used in a variety of studies, including those involving enzymatic reactions, protein-ligand interactions, and drug delivery systems. It has also been used in the development of novel pharmaceutical agents and as a model compound for drug design.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

1. Synthesis and Derivatives The compound 8-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is part of a broader family of 3,4-dihydroquinazolines, known for their functional substituents. Researchers have synthesized various 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, indicating the versatility and reactivity of these compounds in forming derivatives with different substituents. This adaptability underlines the compound's potential as a building block in chemical syntheses (Gromachevskaya et al., 2013).

2. Alkylation and Reaction with Nitriles The alkylation reaction of these quinazolines, particularly when using dimethyl sulfate, has been observed to proceed via N,N-dimethylation. This reaction's specificity in transforming the quinazoline structure showcases its applicability in targeted chemical synthesis. Furthermore, the reaction of (2-aminophenyl)(diphenyl)carbinol with nitriles to obtain new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines highlights the compound's reactivity and its potential for creating a wide array of structurally diverse molecules (Gromachevskaya et al., 2017).

Photolabile Protecting Groups

1. Photolabile Properties 8-Bromo-7-hydroxyquinoline, a structurally related compound, has demonstrated significant photolabile properties. It exhibits a high single-photon quantum efficiency and is sensitive to multiphoton-induced photolysis, making it useful in vivo. Its properties as a photolabile protecting group for carboxylic acids, combined with increased solubility and low fluorescence, underscore its potential in biological applications, particularly as a caging group for biological messengers (Fedoryak & Dore, 2002).

Catalytic Applications

1. Ionic Liquid Catalysts The compound has potential catalytic applications, as seen in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. These syntheses are carried out in high to excellent yields via direct cyclocondensation in ionic liquids or one-pot three-component cyclocondensation in ionic liquid–water solvent systems without any additional catalyst. This demonstrates the compound's utility in green chemistry, offering a sustainable and efficient method for synthesizing quinazolinone derivatives (Chen et al., 2007).

Antimicrobial and Anticonvulsant Activities

1. Biological Activity The structural analogs of 8-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one, specifically thioxoquinazolinone derivatives, have been synthesized and evaluated for antimicrobial and anticonvulsant activities. These compounds have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria and fungi, as well as potent anticonvulsant activity. This indicates the potential therapeutic applications of the compound and its derivatives in medical science (Rajasekaran et al., 2013).

Propriétés

IUPAC Name

8-bromo-4,4-dimethyl-1,3-dihydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-10(2)6-4-3-5-7(11)8(6)12-9(14)13-10/h3-5H,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQJJVYASCKDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)Br)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.